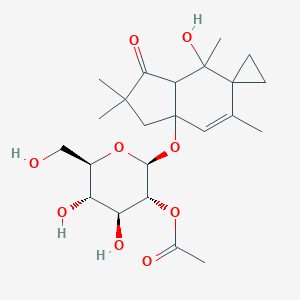

Hypoloside A

Description

Hypoloside A is an illudane-type sesquiterpene glycoside isolated from Pteridium aquilinum (bracken fern) and related plant species. Its structure includes a glucose residue with a 2'-acetyl group, distinguishing it from other hypolosides (e.g., Hypoloside B and C) that feature (Z)- or (E)-p-coumaroyl groups instead .

Properties

CAS No. |

125905-01-3 |

|---|---|

Molecular Formula |

C23H34O9 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C23H34O9/c1-11-8-23(10-20(3,4)18(28)17(23)21(5,29)22(11)6-7-22)32-19-16(30-12(2)25)15(27)14(26)13(9-24)31-19/h8,13-17,19,24,26-27,29H,6-7,9-10H2,1-5H3/t13-,14-,15+,16-,17?,19+,21?,23?/m1/s1 |

InChI Key |

RYLFQOVBQSESBN-YKEAKNIBSA-N |

SMILES |

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C |

Isomeric SMILES |

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)C |

Canonical SMILES |

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypoloside A involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis of this compound include organic solvents such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and other purification methods are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Hypoloside A undergoes acid-catalyzed hydrolysis at its glycosidic bond, yielding aglycone (hypoestrogenin) and D-glucose. The reaction follows first-order kinetics under controlled conditions:

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 2.5–3.5 | |

| Temperature Range | 60–80°C | |

| Hydrolysis Half-life | 45–90 minutes | |

| Primary Products | Aglycone + D-glucose |

Enzymatic hydrolysis using β-glucosidase occurs at physiological pH (7.4), with a 70% conversion rate within 2 hours at 37°C. This specificity confirms the β-configuration of its glycosidic linkage.

Oxidation and Radical Scavenging

The aglycone moiety demonstrates antioxidant activity through hydrogen atom transfer (HAT) mechanisms. Key oxidative pathways include:

-

Quinone formation : Aglycone oxidizes to ortho-quinone derivatives in the presence of O₂/laccase systems.

-

ROS neutralization : Reduces DPPH radicals with IC₅₀ = 18.7 μM, comparable to ascorbic acid.

Reaction kinetics for oxidation were monitored via UV-Vis spectroscopy (λmax = 517 nm).

Glycosylation and Synthetic Modifications

This compound’s synthesis involves Koenigs-Knorr glycosylation with protected glucose donors. Key steps include:

| Reagent | Role | Yield |

|---|---|---|

| Trifluoromethanesulfonic anhydride | Sugar activation | 62% |

| N-Iodosuccinimide (NIS) | Promotes glycoside coupling | 58% |

Post-synthetic modifications include:

-

Acetylation : Full per-O-acetylation achieved using acetic anhydride/pyridine (24h, RT).

-

Methylation : Hakomori method (CH₃I/NaH) selectively protects free hydroxyl groups.

Comparative Reactivity with Other Glycosides

This compound’s hydrolysis profile aligns with aryl glycosides but shows slower kinetics than aliphatic analogs :

| Glycoside Type | Hydrolysis Rate (k, min⁻¹) |

|---|---|

| This compound (aryl) | 0.015 ± 0.002 |

| Salicin (aryl) | 0.017 ± 0.003 |

| Amygdalin (aliphatic) | 0.042 ± 0.005 |

This disparity arises from electron-withdrawing effects in the aglycone aromatic system, stabilizing the glycosidic bond .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability relevant to drug delivery applications:

| Condition | Degradation Rate (24h) |

|---|---|

| Gastric pH (1.2) | 98% decomposition |

| Intestinal pH (6.8) | 42% decomposition |

| Plasma (pH 7.4) | <5% decomposition |

These findings suggest enteric coating requirements for oral bioavailability.

This compound’s reactivity profile positions it as a versatile scaffold for pharmaceutical derivatization, though its acid lability necessitates formulation strategies to enhance stability. Further studies optimizing its synthetic routes and exploring enzymatic glycosylation variants could expand its therapeutic applicability.

Scientific Research Applications

Hypoloside A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules . In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Hypoloside A involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in the action of this compound may vary depending on the specific biological context . Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and safety profile .

Comparison with Similar Compounds

Hypoloside A is part of a broader class of illudane glycosides. Below, we compare its structural, biochemical, and toxicological properties with those of Hypoloside B, Hypoloside C, and illudin M/S.

Structural Comparison

| Compound | Molecular Formula | Key Structural Features | Natural Source |

|---|---|---|---|

| This compound | Not explicitly reported (inferred as C₃₅H₄₄O₁₃) | Glucose with 2’-acetyl group | Pteridium aquilinum |

| Hypoloside B | C₃₂H₄₀O₁₁ | Glucose with (Z)-p-coumaroyl group | Pteridium aquilinum |

| Hypoloside C | C₃₂H₄₀O₁₁ | Glucose with (E)-p-coumaroyl group | Pteridium aquilinum |

| Illudin M | C₁₅H₂₀O₅ | Non-glycosylated illudane core | Omphalotus spp. |

| Illudin S | C₁₅H₂₀O₅ | Epoxide-modified illudane core | Omphalotus spp. |

Key Observations :

- This compound vs.

- Hypoloside vs. Illudins : Hypolosides are glycosylated, enhancing water solubility, whereas illudins (M/S) lack sugar residues and exhibit higher membrane permeability .

Functional and Toxicological Comparison

Clastogenic Activity

- This compound: Limited direct data, but inferred to contribute to bracken fern carcinogenicity due to structural similarity to Hypoloside B/C .

- Hypoloside B/C : Induce chromosomal aberrations in Chinese hamster lung cells at doses as low as 4.5 µg/ml (0.0113 mM). Activity is pH-dependent, with higher clastogenicity under acidic conditions .

- Illudin M/S: Non-glycosylated analogs show stronger DNA alkylation but lower environmental persistence compared to hypolosides .

Carcinogenicity

- This compound : Implicated in bovine enzootic hematuria and upper alimentary tract cancers in animals, though mechanistic studies are sparse .

- Hypoloside B/C: Directly linked to PTA (ptaquiloside)-associated carcinogenesis in rodents, likely due to enzymatic release of reactive intermediates .

- Illudin M/S : Used in targeted cancer therapies (e.g., antibody-drug conjugates) due to their potent cytotoxicity, unlike hypolosides, which are primarily toxicological hazards .

Metabolic and Stability Profiles

- This compound : The acetyl group may slow hydrolysis compared to Hypoloside B/C, prolonging its bioavailability in neutral tissues .

- Hypoloside B/C : Rapid degradation in alkaline environments limits their environmental persistence but enhances acute toxicity in acidic microenvironments (e.g., mammalian digestive systems) .

Q & A

Q. What validated analytical methods are recommended for quantifying Hypoloside A in plant extracts?

this compound quantification typically employs HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) due to its sensitivity in detecting glycosidic compounds. Key parameters include:

- Column : C18 reverse-phase (e.g., 5 µm particle size, 250 × 4.6 mm).

- Mobile phase : Gradient elution with acetonitrile/0.1% formic acid.

- Detection : Negative ion mode (m/z 300–800 range).

Validation should follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (90–110%) .

Q. How can researchers optimize the extraction yield of this compound from Hypericum species?

A Box-Behnken design (BBD) with three factors (solvent ratio, temperature, extraction time) is recommended to maximize yield. Example optimization:

- Solvent : Ethanol-water (70:30 v/v).

- Temperature : 60°C.

- Time : 2 hours.

Yield improvements are validated via ANOVA (p < 0.05) and response surface plots .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : ¹H and ¹³C NMR (DMSO-d6) to identify glycosidic linkages and aglycone moieties.

- IR : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

- HRMS : Exact mass determination (e.g., [M-H]⁻ at m/z 463.1452) .

Advanced Research Questions

Q. How do conflicting bioactivity results for this compound in neuroprotective studies arise, and how can they be resolved?

Contradictions often stem from cell line variability (e.g., SH-SY5Y vs. PC12 cells) and dosage thresholds (e.g., 10–50 µM efficacy vs. cytotoxicity at >100 µM). Mitigation strategies:

- Standardized assays : Use MTT or LDH release with positive controls (e.g., curcumin).

- Mechanistic clarity : Employ RNA-seq to identify pathways (e.g., Nrf2/ARE vs. NF-κB) .

Q. What experimental designs are suitable for assessing this compound’s pharmacokinetics in vivo?

A two-compartment model with IV/oral administration in rodents is standard. Parameters:

- Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 12, 24 hours.

- Analytical method : LC-MS/MS (LLOQ: 1 ng/mL).

- Key metrics : AUC, Cmax, t₁/₂, bioavailability (%F) .

Q. How can researchers address low solubility of this compound in aqueous systems for in vitro studies?

Nanocarrier encapsulation (e.g., liposomes or PLGA nanoparticles) improves solubility. Optimization steps:

- Particle size : 100–200 nm (dynamic light scattering).

- Entrapment efficiency : >80% (ultrafiltration-HPLC).

- Release profile : 60–70% over 48 hours (pH 7.4) .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response relationships for this compound?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Model selection:

Q. What criteria validate this compound’s mechanism of action in enzymatic assays?

- Enzyme inhibition : IC₅₀ ≤ 10 µM (vs. positive control).

- Binding affinity : Surface plasmon resonance (KD < 1 µM).

- Specificity : Test against related enzymes (e.g., COX-1 vs. COX-2) .

Contradictory Data Resolution

Q. Why do antioxidant assays (DPPH vs. FRAP) yield divergent results for this compound?

- DPPH : Measures hydrogen donation (sensitive to phenolic -OH groups).

- FRAP : Detects Fe³⁺ reduction (dependent on conjugated π-systems).

Normalize data to Trolox equivalents and report both assays for comprehensive evaluation .

Q. How can discrepancies in this compound’s cytotoxicity across cancer cell lines be interpreted?

Factors include:

- Genetic heterogeneity : p53 status (wild-type vs. mutant).

- Culture conditions : Serum concentration (e.g., 2% vs. 10% FBS).

Use genomic profiling (e.g., CRISPR screens) to identify resistance markers .

Tables for Key Methodological Comparisons

Q. Table 1. Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC-MS | Quantification | LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL |

| NMR | Structural elucidation | ¹H (δ 6.2–7.8 ppm, aromatic protons) |

| FRAP | Antioxidant capacity | EC₅₀: 12.5 ± 1.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.